molecular formula C15H14BrN3O2 B8522588 8-bromo-1-(oxan-4-yl)-3H-imidazo[4,5-c]quinolin-2-one

8-bromo-1-(oxan-4-yl)-3H-imidazo[4,5-c]quinolin-2-one

Cat. No.: B8522588
M. Wt: 348.19 g/mol
InChI Key: FYCCWDWJZSCVHF-UHFFFAOYSA-N
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Description

8-bromo-1-(oxan-4-yl)-3H-imidazo[4,5-c]quinolin-2-one is a useful research compound. Its molecular formula is C15H14BrN3O2 and its molecular weight is 348.19 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C15H14BrN3O2

Molecular Weight

348.19 g/mol

IUPAC Name

8-bromo-1-(oxan-4-yl)-3H-imidazo[4,5-c]quinolin-2-one

InChI

InChI=1S/C15H14BrN3O2/c16-9-1-2-12-11(7-9)14-13(8-17-12)18-15(20)19(14)10-3-5-21-6-4-10/h1-2,7-8,10H,3-6H2,(H,18,20)

InChI Key

FYCCWDWJZSCVHF-UHFFFAOYSA-N

Canonical SMILES

C1COCCC1N2C3=C4C=C(C=CC4=NC=C3NC2=O)Br

Origin of Product

United States

Synthesis routes and methods I

Procedure details

On a larger scale, 6-bromo-4-(oxan-4-ylamino)quinoline-3-carboxylic acid (2011 g, (2005 g active), 5.71 mol) was added to the vessel with DMF (18.2 L). Triethylamine (4.7 L, 33.72 mol) was added with an endotherm observed from 21-18° C. Diphenyl phosphorazidate (1600 mL, 7.42 mol) was added over 10 minutes with an observed exotherm from 21° C. to 23° C. over the addition. The exotherm continued with the batch reaching 55° C. after 1 h (jacket held at 30° C.) with gas evolution. The reaction initially went into solution with a precipitate then forming after ˜30 minutes. Once the temperature had stabilised the batch was analysed by HPLC showing consumption of starting material and 99% product. The batch was heated to 60° C. for h with HPLC again indicating consumption of starting material and 98% product. The batch was concentrated in vacuo to a minimum volume (˜3 volumes) and the residue added to water (17 L) rinsing in with a further portion of water (10 L). The mixture was slurried for 1 h and filtered, washing with water (2×17 L). The solid was then returned to the vessel and slurried in sat. NaHCO3 solution (10 L) and MeOH (495 ml) for 1 h. The solid was collected by filtration, washing with water (2×3.5 L) and then oven dried in vacuo at 40° C. for 116 h to obtain 2023 g of desired material. Analytical data was consistent with that obtained from previous batches.
Quantity
2011 g
Type
reactant
Reaction Step One
Name
Quantity
18.2 L
Type
solvent
Reaction Step One
Quantity
4.7 L
Type
reactant
Reaction Step Two
Name
Diphenyl phosphorazidate
Quantity
1600 mL
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

1,3,5-Trichloro-1,3,5-triazinane-2,4,6-trione (18.9 g, 81.9 mmol) was added portionwise to a mixture of 6-bromo-4-(oxan-4-ylamino)quinoline-3-carboxamide (57.3 g, 163.7 mmol) and DBU (54.7 g, 360.1 mmol) in MeOH (500 mL) at 0° C. The resulting mixture was allowed to warm and stirred at r.t. for 30 minutes. The resulting mixture was evaporated to dryness and the residue triturated with a mixture of petroleum ether/EtOAc (5:1, 1000 mL) to afford the desired material (46.0 g, 81%) as a yellow solid. NMR Spectrum: 1H NMR (400 MHz, DMSO-d6) δ 1.55-1.64 (2H, m), 1.87-1.98 (2H, m), 3.28-3.42 (2H, m), 3.79-3.89 (2H, m), 3.95-3.98 (1H, m), 7.62 (1H, bs), 7.70-7.85 (2H, m), 7.89 (1H, d), 8.12 (1H, bs), 8.60 (1H, s), 8.71 (1H, s).
Quantity
18.9 g
Type
reactant
Reaction Step One
Quantity
57.3 g
Type
reactant
Reaction Step One
Name
Quantity
54.7 g
Type
reactant
Reaction Step One
Name
Quantity
500 mL
Type
solvent
Reaction Step One
Yield
81%

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